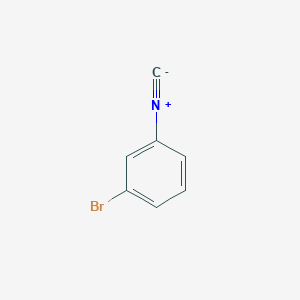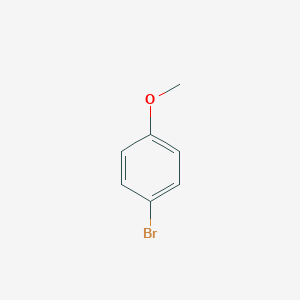
4-ブロモアニソール
概要
説明
4-Bromoanisole, also known as 1-bromo-4-methoxybenzene, is an organobromine compound with the chemical formula CH₃OC₆H₄Br. It is a colorless liquid with a pleasant smell similar to that of anise seed. This compound is one of three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole. 4-Bromoanisole is a precursor to many 4-anisyl derivatives and finds applications in various chemical reactions .
科学的研究の応用
4-Bromoanisole is widely used in scientific research due to its versatility:
- Chemistry: It serves as an intermediate in the synthesis of aryl 1,3-diketones and other organic compounds .
- Biology: It is used in RNA extraction to eliminate DNA contamination by interacting with genomic DNA and separating it into the organic layer .
- Medicine: It is involved in the synthesis of pharmaceutical intermediates.
- Industry: It is used as a brominating reagent and in various coupling reactions .
作用機序
Target of Action
4-Bromoanisole is primarily used in RNA extraction to eliminate DNA contamination . It interacts with genomic DNA (gDNA), which is its primary target .
Mode of Action
The mode of action of 4-Bromoanisole involves its interaction with genomic DNA during RNA extraction . It binds to the DNA and segregates it into the organic layer, leaving the RNA extract in the aqueous layer .
Biochemical Pathways
It is known that it plays a crucial role in the rna extraction process by interacting with genomic dna .
Pharmacokinetics
Its physical properties such as its boiling point (223 °c) and density (1494 g/mL at 25 °C) suggest that it is a volatile and dense compound .
Result of Action
The primary result of 4-Bromoanisole’s action is the successful extraction of RNA with minimal DNA contamination . By interacting with genomic DNA, 4-Bromoanisole ensures that the DNA is located in the organic layer, separate from the RNA extract in the aqueous layer .
生化学分析
Biochemical Properties
4-Bromoanisole is a useful brominating reagent . It is formed as a reaction product in the reaction between HOBr and anisole . The Suzuki coupling of 4-Bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes has been studied .
Cellular Effects
Currently, there is limited information available on the effects of 4-Bromoanisole on various types of cells and cellular processes. It is known that 4-Bromoanisole is sometimes used in RNA extraction to further eliminate DNA contamination . It interacts with genomic DNA (gDNA) and through a separation phase, it will be located in the organic layer instead of the aqueous layer (upper layer) containing the RNA extract .
Molecular Mechanism
It is known to form a Grignard reagent, which reacts with phosphorus trichloride to give tris (4-methoxyphenyl)phosphine . Additionally, 4-Bromoanisole forms the organozinc derivative CH3OC6H4ZnBr .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromoanisole can be synthesized through the bromination of anisole. One common method involves dissolving anisole and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for over an hour .
Industrial Production Methods: In industrial settings, 4-Bromoanisole is often produced by reacting p-bromophenol with dimethyl sulfate. This method is efficient and yields a high-purity product .
化学反応の分析
Types of Reactions: 4-Bromoanisole undergoes various chemical reactions, including:
Substitution Reactions: It forms Grignard reagents, which can react with phosphorus trichloride to produce tris(4-methoxyphenyl)phosphine.
Coupling Reactions: It participates in Suzuki coupling reactions with phenylboronic acid, catalyzed by palladium pincer complexes.
Heck Reactions: It reacts with ethyl acrylates in room-temperature ionic liquids to afford ethyl 4-methoxycinnamate.
Common Reagents and Conditions:
Grignard Reagents: Magnesium in dry ether.
Suzuki Coupling: Phenylboronic acid, palladium catalyst.
Heck Reaction: Ethyl acrylates, room-temperature ionic liquids.
Major Products:
- Tris(4-methoxyphenyl)phosphine
- Ethyl 4-methoxycinnamate
類似化合物との比較
- 3-Bromoanisole
- 2-Bromoanisole
- 4-Bromotoluene
- 4-Bromobenzotrifluoride
Comparison: 4-Bromoanisole is unique due to its methoxy group at the para position, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 4-Bromoanisole is more commonly used in coupling reactions and as a brominating reagent .
特性
IUPAC Name |
1-bromo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPJQTDYNZXKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059308 | |
| Record name | Benzene, 1-bromo-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bromoanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-92-7 | |
| Record name | 4-Bromoanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOANISOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U430F901J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
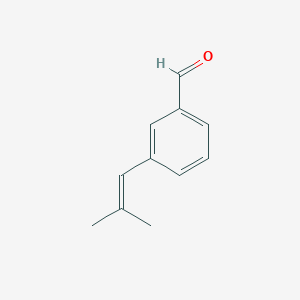
![acetic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B123458.png)

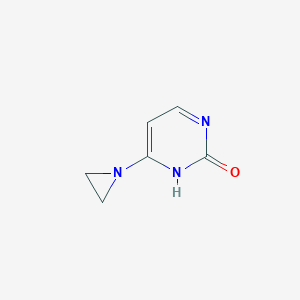
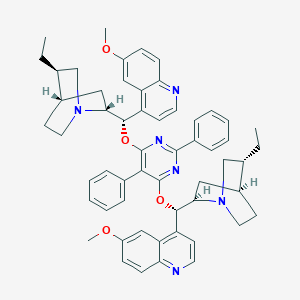

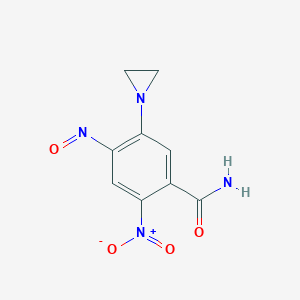

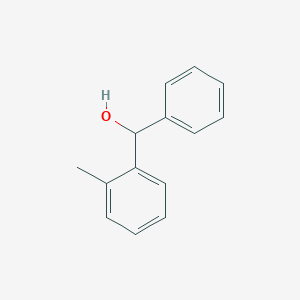

![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)


